molecular formula C10H19NO4Se B3091828 Boc-DL-selenomethionine CAS No. 1219410-27-1

Boc-DL-selenomethionine

Cat. No. B3091828
CAS RN: 1219410-27-1
M. Wt: 296.2 g/mol
InChI Key: QJDWZRHRGRTJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-selenomethionine is a compound with the molecular formula C10H19NO4Se and a molecular weight of 296.22 . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

This compound contains a total of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .


Chemical Reactions Analysis

Selenomethionine (SeM) benzylation is a practical protein bioconjugation strategy . SeM is readily introduced through auxotrophic expression and exhibits unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .


Physical And Chemical Properties Analysis

This compound is intended for research use only . It contains total 34 bonds; 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .

Scientific Research Applications

Nutrition and Animal Health

  • Growth Performance and Antioxidant Status in Animals : A study demonstrated that dietary supplementation of DL-selenomethionine (DL-SeMet) improved growth performance, antioxidant ability, and plasma selenium content in weaning pigs, suggesting its potential as a nutritional supplement in animal feed to enhance health and development (Cao et al., 2014).

Analytical Chemistry

  • Nickel Ion Reduction : Selenomethionine was found to catalyze nickel ion reduction at a mercury electrode, offering applications in analytical chemistry for the analysis of nutritional supplements (Bǎnicǎ et al., 2006).
  • Enantiomeric Separation : The enantiomeric separation of selenoaminoacid derivatives by cyclodextrin-modified micellar electrokinetic chromatography was developed, underscoring the methodological advancements in separating and analyzing selenomethionine enantiomers (Méndez et al., 2000).

Molecular Biology

  • Protein Engineering and Structural Biology : Selenomethionine has been utilized in the production of selenomethionyl proteins for structure determination, highlighting its significance in molecular biology and structural studies (Doublié, 2007).

Health Science

  • Antioxidant Role in Human Health : Research on selenium's role as an antioxidant in human health emphasized the importance of organic selenium compounds, such as selenomethionine, in protecting against oxidative stress (Tinggi, 2008).
  • Modulation of DNA Damage and Repair : A study found that selenomethionine modulates DNA damage and repair in human leukocytes, suggesting its potential therapeutic applications in mitigating radiation-induced DNA damage (Laffon et al., 2009).

Mechanism of Action

Target of Action

Boc-DL-Selenomethionine, a derivative of the naturally occurring amino acid Selenomethionine, primarily targets reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is known as oxidative stress .

Mode of Action

This compound acts as an antioxidant , where it depletes ROS and aids in the formation and recycling of glutathione, another important antioxidant . This interaction with its targets results in a reduction of oxidative stress, thereby protecting cells from damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the selenomethionine cycle (SeMTC) . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play crucial roles in the metabolism of selenium, an essential trace element that supports various cellular and organismal functions .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to the inorganic form This suggests that this compound may have good bioavailability

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By depleting ROS and aiding in the formation and recycling of glutathione, this compound helps protect cells from oxidative damage . This can have various molecular and cellular effects, including the prevention of cell damage and death, and the maintenance of cellular homeostasis .

Safety and Hazards

Boc-DL-selenomethionine may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product .

Future Directions

Boc-DL-selenomethionine is available for purchase from various suppliers for research purposes . It is also the subject of ongoing research, with recent studies focusing on its use in protein bioconjugation and its potential as a dietary supplement .

Biochemical Analysis

Biochemical Properties

Boc-DL-selenomethionine participates in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . This compound interacts with these enzymes, contributing to the overall biochemical reactions in the SeMTC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate oxidative stress induced by Zearalenone, a mycotoxin, in porcine intestinal epithelial cells . This suggests that this compound can influence cell function by modulating oxidative stress responses . It also implies potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity. In vivo, selenomethionine, the parent compound of this compound, acts as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant . This suggests that this compound may exert its effects at the molecular level through similar antioxidant mechanisms .

Temporal Effects in Laboratory Settings

This suggests that this compound may have similar applications and that its effects could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on selenomethionine, the parent compound, have shown that its effects can vary with different dosages . For instance, selenomethionine supplementation has been associated with improved growth performance, immune function, and meat quality in pigs . Excessive selenium intake can lead to cytotoxicity .

Metabolic Pathways

This compound is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes and cofactors, and it could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its involvement in the selenomethionine cycle, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its involvement in the selenomethionine cycle, it is likely that it is directed to specific compartments or organelles where this cycle occurs .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWZRHRGRTJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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